molecular formula C17H11Cl2F3N4O B10941640 2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide

2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide

Cat. No.: B10941640
M. Wt: 415.2 g/mol
InChI Key: NDHPIZOYAYACBD-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide is a complex organic compound that features a benzamide core substituted with dichloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes by increasing its lipophilicity and electronic effects. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide is unique due to the presence of both dichloro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C17H11Cl2F3N4O

Molecular Weight

415.2 g/mol

IUPAC Name

2,4-dichloro-N-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C17H11Cl2F3N4O/c18-12-4-5-13(14(19)7-12)15(27)24-16-23-9-26(25-16)8-10-2-1-3-11(6-10)17(20,21)22/h1-7,9H,8H2,(H,24,25,27)

InChI Key

NDHPIZOYAYACBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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